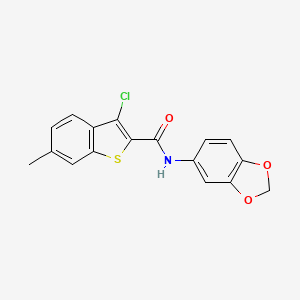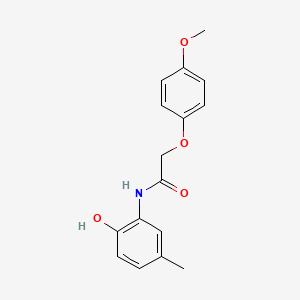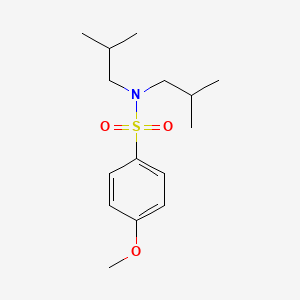
4-tert-butyl-N-1H-tetrazol-5-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and pain, as well as a potential reduction in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to some other compounds that are used in similar studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide. One potential area of study is its use as an anticancer agent. Further research is needed to determine its efficacy and potential side effects in vivo. Another potential area of study is its use in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in different contexts.
Synthesis Methods
The synthesis of 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
Research on 4-tert-butyl-N-1H-tetrazol-5-ylbenzamide has focused on its potential applications in various fields. In the medical field, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)9-6-4-8(5-7-9)10(18)13-11-14-16-17-15-11/h4-7H,1-3H3,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIRTVUDGMOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357122 |
Source


|
| Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |
CAS RN |
544435-07-6 |
Source


|
| Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)


![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)





![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)